![molecular formula C14H13N5O3S B2377882 N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097867-67-7](/img/structure/B2377882.png)
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine and pharmacology.
Scientific Research Applications
Diversity-Oriented Synthesis and Biological Targets
Research demonstrates the synthesis of diverse non-natural compounds through methods such as oxidative carbon-hydrogen bond activation and click chemistry. These compounds, including tetrahydropyrans and triazoles, are designed for screening against various biological targets, hinting at their potential in drug discovery and biological research (Zaware et al., 2011).
Heterocyclic Compounds in Medicine and Pharmacy
Another study explores the significant role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy, emphasizing their chemical modifiability and pharmacological potential. These findings underscore the importance of such heterocycles in developing new therapeutic agents (Fedotov et al., 2022).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives and their copolymerization affects electrochemical and electrochromic properties. This research could inform the development of materials for electronic and optoelectronic applications (Hu et al., 2013).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This illustrates the potential of such compounds in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial and Antifungal Activity
Compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research highlights the ongoing efforts to discover new antimicrobial agents to combat resistant pathogens (Azab et al., 2013).
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-13(14(21)17-12-2-6-22-18-12)15-8-11(10-3-7-23-9-10)19-5-1-4-16-19/h1-7,9,11H,8H2,(H,15,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPFGZSJRJXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
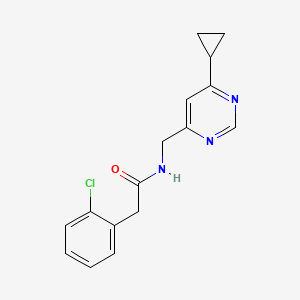
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2377810.png)

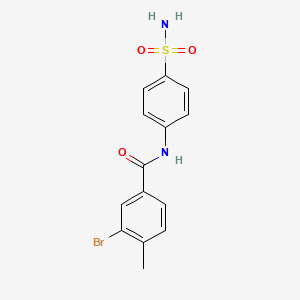
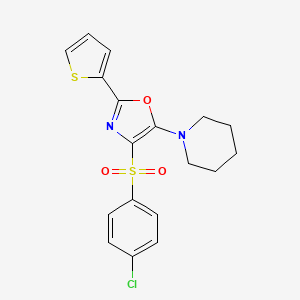
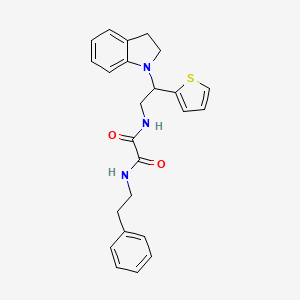
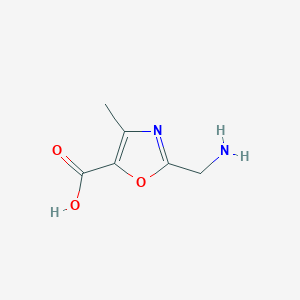
![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)
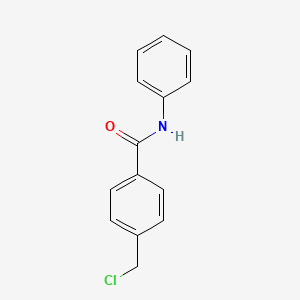
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)